molecular formula C20H22N2O3S B10978673 Ethyl 5-(4-(tert-butyl)benzamido)-4-cyano-3-methylthiophene-2-carboxylate

Ethyl 5-(4-(tert-butyl)benzamido)-4-cyano-3-methylthiophene-2-carboxylate

Cat. No.: B10978673
M. Wt: 370.5 g/mol
InChI Key: HMANSFDSVALORS-UHFFFAOYSA-N
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Description

ETHYL 5-{[4-(TERT-BUTYL)BENZOYL]AMINO}-4-CYANO-3-METHYL-2-THIOPHENECARBOXYLATE is a complex organic compound with a unique structure that includes a thiophene ring, a cyano group, and a tert-butyl benzoyl amide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 5-{[4-(TERT-BUTYL)BENZOYL]AMINO}-4-CYANO-3-METHYL-2-THIOPHENECARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a dicarbonyl compound and elemental sulfur.

    Introduction of the Cyano Group: The cyano group is introduced via a nucleophilic substitution reaction using a suitable cyanating agent.

    Attachment of the Benzoyl Amide: The benzoyl amide is attached through an amide coupling reaction, often using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

    Esterification: The final step involves esterification to introduce the ethyl ester group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

ETHYL 5-{[4-(TERT-BUTYL)BENZOYL]AMINO}-4-CYANO-3-METHYL-2-THIOPHENECARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The benzoyl amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted amides or esters.

Scientific Research Applications

ETHYL 5-{[4-(TERT-BUTYL)BENZOYL]AMINO}-4-CYANO-3-METHYL-2-THIOPHENECARBOXYLATE has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.

    Materials Science: The compound’s unique structure makes it useful in the development of organic semiconductors and other advanced materials.

    Biological Studies: It can be used to study the interactions of thiophene derivatives with biological systems.

Mechanism of Action

The mechanism of action of ETHYL 5-{[4-(TERT-BUTYL)BENZOYL]AMINO}-4-CYANO-3-METHYL-2-THIOPHENECARBOXYLATE depends on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The cyano group and thiophene ring can participate in various binding interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    ETHYL 5-{[4-(TERT-BUTYL)BENZOYL]AMINO}-4-CYANO-2-THIOPHENECARBOXYLATE: Similar structure but with a different substitution pattern on the thiophene ring.

    METHYL 5-{[4-(TERT-BUTYL)BENZOYL]AMINO}-4-CYANO-3-METHYL-2-THIOPHENECARBOXYLATE: Similar structure but with a methyl ester group instead of an ethyl ester.

Uniqueness

ETHYL 5-{[4-(TERT-BUTYL)BENZOYL]AMINO}-4-CYANO-3-METHYL-2-THIOPHENECARBOXYLATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the tert-butyl benzoyl amide and the cyano group on the thiophene ring makes it particularly interesting for various applications.

Properties

Molecular Formula

C20H22N2O3S

Molecular Weight

370.5 g/mol

IUPAC Name

ethyl 5-[(4-tert-butylbenzoyl)amino]-4-cyano-3-methylthiophene-2-carboxylate

InChI

InChI=1S/C20H22N2O3S/c1-6-25-19(24)16-12(2)15(11-21)18(26-16)22-17(23)13-7-9-14(10-8-13)20(3,4)5/h7-10H,6H2,1-5H3,(H,22,23)

InChI Key

HMANSFDSVALORS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=C(S1)NC(=O)C2=CC=C(C=C2)C(C)(C)C)C#N)C

Origin of Product

United States

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